molecular formula C9H13BO3 B3058028 (2-(1-Methoxyethyl)phenyl)boronic acid CAS No. 872979-73-2

(2-(1-Methoxyethyl)phenyl)boronic acid

Cat. No. B3058028
CAS RN: 872979-73-2
M. Wt: 180.01 g/mol
InChI Key: FQRNBDHINRHZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(1-Methoxyethyl)phenyl)boronic acid” is a type of boronic acid, which are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . This compound has a CAS Number of 1122568-03-9 and a molecular weight of 180.01 . It is a solid and is typically stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

Boronic acids, including “(2-(1-Methoxyethyl)phenyl)boronic acid”, can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid speeds up the rate-determining dehydration in the reaction .


Molecular Structure Analysis

The molecular formula of “(2-(1-Methoxyethyl)phenyl)boronic acid” is C9H13BO3 . The structure of boronic acids, in general, is characterized by a trigonal planar geometry around the boron atom .


Chemical Reactions Analysis

Boronic acids, including “(2-(1-Methoxyethyl)phenyl)boronic acid”, are used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

“(2-(1-Methoxyethyl)phenyl)boronic acid” is a solid and is typically stored in an inert atmosphere at 2-8°C . It has a molecular weight of 180.01 and a molecular formula of C9H13BO3 .

Scientific Research Applications

Fluorescence Quenching Studies

  • Fluorescence Quenching : The boronic acid derivatives, including similar compounds to (2-(1-Methoxyethyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. These studies have shown significant fluorescence quenching in alcohols, indicating potential applications in chemical sensing and analysis (Geethanjali et al., 2015).

Binding Interactions with Sugars

  • Sugar Binding : Research has been conducted on the binding interactions between boronic acids and various sugars. This interaction is crucial for applications in biosensing, particularly in the detection and quantification of sugars in biological and environmental samples (Bhavya et al., 2016).

Chemical Synthesis and Material Science

  • Synthesis of Tetraarylpentaborates : Studies have explored the reaction of boronic acids with other chemical agents to form complex structures like tetraarylpentaborates. Such reactions are important in the synthesis of novel chemical compounds and materials (Nishihara et al., 2002).

Mechanism of Action

The mechanism of action of boronic acids in Suzuki–Miyaura coupling involves the transfer of formally nucleophilic organic groups from boron to palladium . The addition of a boronic acid moiety at the ortho position of benzaldehyde or acetophenone markedly improves the thermodynamic stability over a pH range of 6–10 via iminoboronate formation .

Safety and Hazards

“(2-(1-Methoxyethyl)phenyl)boronic acid” should be handled with care. It has a GHS07 signal word of “Warning” and hazard statements of H302-H312-H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing hands and face thoroughly after handling .

Future Directions

Boronic acids, including “(2-(1-Methoxyethyl)phenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .

properties

IUPAC Name

[2-(1-methoxyethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRNBDHINRHZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569759
Record name [2-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1-Methoxyethyl)phenyl)boronic acid

CAS RN

872979-73-2
Record name [2-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(1-Methoxyethyl)phenyl)boronic acid
Reactant of Route 2
(2-(1-Methoxyethyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-(1-Methoxyethyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-(1-Methoxyethyl)phenyl)boronic acid
Reactant of Route 5
(2-(1-Methoxyethyl)phenyl)boronic acid
Reactant of Route 6
(2-(1-Methoxyethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.